molecular formula C24H20N2O4S B2406135 2,3-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 922661-24-3

2,3-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2406135
CAS No.: 922661-24-3
M. Wt: 432.49
InChI Key: NCJFUUADPRGTQU-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound with a complex structure that includes a thiazole ring, a benzamide group, and phenoxyphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with thiazole derivatives under specific conditions. The process may include the use of reagents such as triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The thiazole ring and benzamide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and controlled pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole and benzamide compounds .

Scientific Research Applications

2,3-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an antioxidant and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

2,3-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities .

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-28-21-10-6-9-19(22(21)29-2)23(27)26-24-25-20(15-31-24)16-11-13-18(14-12-16)30-17-7-4-3-5-8-17/h3-15H,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJFUUADPRGTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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